molecular formula C16H13NO2 B13699024 methyl 3-phenyl-1H-indole-5-carboxylate

methyl 3-phenyl-1H-indole-5-carboxylate

Cat. No.: B13699024
M. Wt: 251.28 g/mol
InChI Key: SJVJUCYMUSRUET-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1H-indole-5-carboxylate is a synthetically valuable indole derivative designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread presence in biologically active compounds and natural products . This specific molecule features a phenyl substituent at the 3-position and a methyl ester at the 5-position, making it a versatile intermediate for constructing more complex molecular architectures. Researchers can utilize this compound as a key precursor in the synthesis of novel heterocyclic compounds, hybrids, and peptidomimetics . Indole derivatives, as a class, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The structural motifs present in this compound are commonly explored in the design of molecules that interact with various biological targets, such as enzymes and receptors . The methyl ester functional group offers a handle for further synthetic modification, such as hydrolysis to the carboxylic acid or amide formation, allowing for significant diversification in drug discovery campaigns . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-phenyl-1H-indole-5-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-15-13(9-12)14(10-17-15)11-5-3-2-4-6-11/h2-10,17H,1H3

InChI Key

SJVJUCYMUSRUET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Methodology

  • Starting Materials: Phenylhydrazine derivatives and suitable ketones or aldehydes.
  • Reaction Conditions: Acidic conditions, typically using phosphoric acid or polyphosphoric acid (PPA), with reflux temperatures ranging from 100°C to 130°C.
  • Procedure: Phenylhydrazine reacts with a ketone or aldehyde bearing the ester group at the appropriate position. Under acidic reflux, cyclization occurs, forming the indole core.

Application to Synthesis

  • To obtain methyl 3-phenyl-1H-indole-5-carboxylate, a phenylhydrazine derivative can be reacted with methyl 2-oxo-3-phenylpropanoate or similar precursors.
  • The process involves initial formation of a hydrazone, followed by acid-induced rearrangement and cyclization to generate the indole nucleus.

Advantages & Limitations

Advantages Limitations
Well-established, high yield Requires harsh acidic conditions
Suitable for diverse substitutions Possible side reactions and byproducts

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances favor the use of palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, to introduce phenyl groups at the 3-position of the indole ring.

Methodology

  • Precursor Synthesis: Start with a halogenated indole precursor, such as 5-bromoindole-3-carboxylate.
  • Coupling Reaction: React with phenylboronic acid or derivatives in the presence of Pd(0) catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like ethanol or DMF.
  • Reaction Conditions: Reflux at 80–100°C, under inert atmosphere.

Reaction Scheme

Indole-5-bromo-3-carboxylate + Phenylboronic acid → this compound

Advantages & Limitations

Advantages Limitations
High regioselectivity Requires halogenated intermediates
Mild reaction conditions Cost of palladium catalysts

Multi-Component and Cyclization Strategies

Recent research has explored multi-component reactions involving 2-hydroxyacetophenone derivatives, pyrroles, and catalysts like scandium triflate (Sc(OTf)₃) under microwave or conventional heating.

Key Studies

  • Glycerol-mediated cyclization: As demonstrated in recent experimental studies, 2-hydroxyacetophenone reacts with pyrroles and methyl acetoacetate in the presence of Sc(OTf)₃ at 80°C, yielding indole derivatives including this compound.
  • Reaction Conditions: Typically, reactions are performed in glycerol as a green solvent, with catalyst loadings around 10–20 mol%, for durations of 6–8 hours.

Representative Procedure

  • Mix 2-hydroxyacetophenone, phenylpyrrole, and methyl acetoacetate in glycerol.
  • Add Sc(OTf)₃ catalyst.
  • Heat at 80°C for 6–8 hours.
  • Extract and purify via column chromatography.

Advantages & Limitations

Advantages Limitations
Environmentally friendly solvent Multi-step purification
High yields (up to 83%) Requires optimization for different substituents

Microflow Synthesis of Indole Derivatives

Innovative methods involve microflow reactors enabling rapid, mild, and scalable synthesis of indole derivatives, including this compound.

Methodology

  • Rapid generation of reactive intermediates like (1H-indol-3-yl)methyl electrophiles.
  • Nucleophilic substitution at the 3-position facilitated by microflow technology, minimizing side reactions such as dimerization.

Reaction Conditions

  • Temperature: 25°C to 80°C.
  • Reaction time: milliseconds to seconds.
  • Catalysts: Mild Lewis acids or Brønsted acids.

Advantages & Limitations

Advantages Limitations
Precise control over reaction parameters Requires specialized equipment
Suitable for unstable intermediates Scale-up challenges

Summary Table of Preparation Methods

Method Key Reagents Catalysts/Conditions Typical Yield References
Fischer Indole Synthesis Phenylhydrazine + ketone Acidic reflux (PPA) Variable ,
Cross-Coupling (Suzuki) Halogenated indole + phenylboronic acid Pd catalyst, reflux Up to 85%
Multi-Component Cyclization 2-Hydroxyacetophenone + pyrrole + methyl acetoacetate Sc(OTf)₃, glycerol, 80°C Up to 83% ,
Microflow Synthesis Indole precursors + nucleophiles Microreactor, mild temperature Variable ,

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various alkylated or acylated indole derivatives.

Scientific Research Applications

Methyl 3-phenyl-1H-indole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-phenyl-1H-indole-5-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares methyl 3-phenyl-1H-indole-5-carboxylate with structurally related indole derivatives, focusing on substituent effects, molecular properties, and synthetic methodologies.

Substituent Variations at the 3-Position

(a) Phenyl vs. Methoxymethyl Substituents
  • Methyl 3-(Methoxymethyl)-1H-Indole-5-Carboxylate (CAS 947412-99-9):
    • Molecular Weight : 219.24 g/mol.
    • The methoxymethyl group at position 3 introduces an ether linkage, enhancing polarity compared to the phenyl group. This may improve solubility in polar solvents but reduce aromatic stacking interactions critical for biological activity .
  • This compound: Estimated Molecular Weight: ~237.26 g/mol (based on C₁₆H₁₃NO₂).
(b) Phenyl vs. Selenium-Containing Substituents
  • Methyl 3-(Phenylselanyl)-1H-Indole-5-Carboxylate (Compound 3la):
    • Synthesized via column chromatography (petroleum ether:ethyl acetate = 5:1), yielding a white solid with 91% efficiency.
    • The selenium atom in the substituent may confer unique redox properties or toxicity profiles compared to the phenyl analog .

Substituent Variations at the 5-Position

  • Methyl 1H-Indole-5-Carboxylate (CAS 1011-65-0): Molecular Weight: 175.17 g/mol. Lacking a 3-position substituent, this compound serves as the parent structure.
  • Methyl 3-Methyl-1H-Indole-6-Carboxylate (CAS 184151-49-3): Similarity Score: 0.97 (relative to methyl 1H-indole-5-carboxylate).

Halogenated and Heterocyclic Derivatives

  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (Compound 74):
    • Fluoro substitution at position 7 introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .
  • Methyl 1-(Furan-2-carbonyl)-1H-Indole-3-Carboxylate (CAS 401611-14-1):
    • The furan moiety adds a heterocyclic dimension, influencing solubility and hydrogen-bonding capabilities .

Data Tables: Structural and Molecular Comparisons

Table 1. Key Structural Analogs of this compound

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Phenyl (3), COOCH₃ (5) C₁₆H₁₃NO₂ ~237.26 Hypothesized lipophilicity -
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate Methoxymethyl (3), COOCH₃ (5) C₁₂H₁₃NO₃ 219.24 Enhanced polarity
Methyl 3-(phenylselanyl)-1H-indole-5-carboxylate Phenylselanyl (3), COOCH₃ (5) C₁₆H₁₃NO₂Se ~316.20 Redox-active selenium group
Methyl 1H-indole-5-carboxylate COOCH₃ (5) C₁₀H₉NO₂ 175.17 Parent structure, high reactivity
Methyl 3-methyl-1H-indole-6-carboxylate CH₃ (3), COOCH₃ (6) C₁₁H₁₁NO₂ 189.21 Altered electronic distribution

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) at the 7-position enhance stability, while electron-donating groups (e.g., methoxymethyl) increase polarity .
  • Biological Activity : The phenyl group at position 3 may improve interactions with hydrophobic protein pockets, a feature leveraged in drug design .
  • Synthetic Challenges : Steric hindrance from the 3-phenyl group could complicate electrophilic substitutions, necessitating optimized conditions (e.g., Lewis acid catalysis) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-phenyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, substituents like phenyl groups at the 3-position can be introduced using Suzuki-Miyaura coupling . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or ethanol), and reaction temperatures (reflux at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., phenyl at C3 and carboxylate at C5). Deuterated DMSO or CDCl₃ are preferred solvents .
  • HPLC-MS for purity assessment (>95% purity is typical for research-grade material).
  • X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for analogous indole derivatives .

Q. What safety precautions are required when handling this compound?

  • Methodology : Consult Safety Data Sheets (SDS) for hazard information. Wear PPE (gloves, lab coat), use fume hoods, and avoid inhalation/contact. Emergency procedures include rinsing exposed areas with water and seeking medical consultation .

Advanced Research Questions

Q. How does the 3-phenyl substitution influence the electronic properties and reactivity of the indole core?

  • Methodology : Computational studies (DFT) can model electron density distribution. The phenyl group at C3 increases steric hindrance, affecting nucleophilic attack at C2/C4. Compare reactivity with derivatives lacking the phenyl group (e.g., methyl indole-5-carboxylate) using kinetic assays .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .
  • Catalyst optimization : Screen palladium/ligand combinations (e.g., PdCl₂(dppf)) to improve coupling efficiency .
  • Workup : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How do structural modifications (e.g., halogenation) at the 5-carboxylate position affect biological activity?

  • Methodology : Synthesize analogs (e.g., 5-fluoro or 5-chloro derivatives) and evaluate in vitro bioassays. For example, fluorination at C5 enhances metabolic stability in enzyme inhibition studies, as seen in related indole carboxylates .

Q. What analytical techniques resolve contradictions in reported spectral data for indole derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic regions.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially when substituents like trifluoromethyl cause isotopic anomalies .

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